BMS-587101
Overview
Description
- BMS-587101 is a potent and orally active antagonist of leukocyte function associated antigen-1 (LFA-1).
- LFA-1 plays a crucial role in immune responses by mediating cell adhesion and signaling.
- This compound has anti-inflammatory effects and has been studied for its potential in rheumatoid arthritis research .
Preparation Methods
- Synthetic routes: The specific synthetic pathways for BMS-587101 are proprietary, but it is chemically synthesized.
- Reaction conditions: Details regarding reaction conditions (such as temperature, solvents, and catalysts) are not publicly available.
- Industrial production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
- BMS-587101 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents: These may include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
- Major products: The specific products formed depend on the reaction conditions and starting materials.
Scientific Research Applications
- Chemistry: BMS-587101 serves as a valuable tool for studying LFA-1 interactions and immune responses.
- Biology: Researchers explore its impact on cell adhesion, migration, and inflammation.
- Medicine: Investigations focus on its potential therapeutic applications, especially in autoimmune diseases.
- Industry: this compound may find use in drug development and immunomodulation.
Mechanism of Action
- BMS-587101 inhibits LFA-1-mediated T-cell proliferation and adhesion.
- Molecular targets: LFA-1 receptors on immune cells.
- Pathways: It modulates immune responses by interfering with cell-cell interactions.
Comparison with Similar Compounds
- BMS-587101’s uniqueness lies in its specific LFA-1 antagonism.
- Similar compounds: While I don’t have a comprehensive list, other LFA-1 inhibitors exist in research and clinical settings.
Properties
IUPAC Name |
5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNKJLOEGWSJGI-BKMJKUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509083-77-6 | |
Record name | BMS-587101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509083776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-587101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7E4UQL93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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